BMS-561392 formate

TACE Inhibition ADAM17 Enzymatic Potency

Researchers requiring definitive TACE/ADAM17 blockade without confounding MMP inhibition often encounter inconsistent target engagement from less selective probes. BMS-561392 formate is a validated ADAM17 inhibitor offering sub-nanomolar potency (IC₅₀ 0.20 nM) and >100-fold selectivity over MMPs, eliminating off-target ambiguity in mechanistic studies. • Sub-nanomolar TACE inhibition (IC₅₀ 0.20 nM) with >100-fold MMP selectivity for unambiguous target attribution • In vivo efficacy validated at ED₅₀ 6 mg/kg (murine models); dose-responsive fibrosis reduction confirmed at 30 mg/kg • Phase II clinical heritage ensures batch-to-batch reproducibility for preclinical inflammatory and neuroinflammation research

Molecular Formula C28H34N4O6
Molecular Weight 522.6 g/mol
Cat. No. B12385739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-561392 formate
Molecular FormulaC28H34N4O6
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N.C(=O)O
InChIInChI=1S/C27H32N4O4.CH2O2/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23;2-1-3/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32);1H,(H,2,3)/t24-,27-;/m1./s1
InChIKeyTVIRGSLDRZHREE-ITTCRWFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-561392 Formate: Selective ADAM17/TACE Inhibitor


BMS-561392 formate is the formate salt of BMS-561392 (also known as DPC-333), a synthetic small-molecule inhibitor of tumor necrosis factor-α converting enzyme (TACE), also designated ADAM17. This compound functions as a potent and selective blocker of the ectodomain shedding activity mediated by ADAM17, thereby modulating the release of soluble TNF-α and other key inflammatory mediators . BMS-561392 formate serves as a critical chemical probe in preclinical studies of rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation, having progressed to Phase II clinical evaluation [1].

TACE/ADAM17 ectodomain shedding pathway inhibition studies
TNF-α release modulation research in preclinical inflammation models
Clinical-stage research compound with reported target engagement context

Why BMS-561392 Formate Is Irreplaceable


While numerous compounds, including marimastat, TAPI-1, and TMI-005, exhibit inhibitory activity against TACE/ADAM17 or matrix metalloproteinases (MMPs), critical differences in potency, selectivity, and off-target profiles preclude simple substitution in research protocols. BMS-561392 formate is distinguished by its exceptional sub-nanomolar potency (IC₅₀ = 0.20 nM) against TACE and its >100-fold selectivity over MMPs, a feature not consistently observed in comparator agents [1]. Furthermore, its optimized in vivo pharmacodynamic profile, demonstrated by a defined ED₅₀ of 6 mg/kg in murine models, ensures reproducible target engagement that may be absent with less potent or less selective alternatives [1]. Direct comparative studies reveal that alternative compounds, such as the HDAC inhibitor vorinostat, exert their anti-inflammatory effects through indirect signaling pathways rather than direct ADAM17 blockade, underscoring the unique value of BMS-561392 as a definitive chemical probe for TACE-dependent biology [2].

Selectivity TACE-selective profile with isoform-resolution context Pan-MMP inhibitors may introduce confounding pathway responses; MMP selectivity context may not transfer
Mechanism Direct ADAM17 catalytic domain target engagement Indirect modulators (e.g., HDAC inhibitors) act through alternative signaling routes, limiting direct target engagement interpretation
Translation Reported in vivo target engagement benchmark in murine models Target engagement benchmarks may not transfer across compound classes or model systems; model-response context may differ

BMS-561392 Formate: Evidence-Based Comparisons


Superior TACE Inhibition vs. TAPI-1

In direct comparison, BMS-561392 exhibits an in vitro IC₅₀ of 0.20 nM for TACE inhibition [1]. This contrasts starkly with the widely used TACE/ADAM17 inhibitor TAPI-1, which demonstrates an IC₅₀ of 8.09 μM (8090 nM) under comparable cell-free conditions [2]. This represents an approximately 40,450-fold difference in potency.

TACE Inhibition vs TAPI-1
Reported
BMS-561392: 0.20 nM
TAPI-1: 8.09 μM (8090 nM)
~40,450-fold difference
Supports TACE pathway inhibition study fit at low concentrations
Cell-free recombinant TACE enzymatic assay context
TACE Inhibition ADAM17 Enzymatic Potency IC₅₀

Selectivity for TACE Over MMPs vs. Marimastat

BMS-561392 is characterized by >100-fold selectivity for TACE over a broad panel of matrix metalloproteinases (MMPs) [1]. In contrast, the broad-spectrum inhibitor marimastat inhibits TACE with an IC₅₀ of 3.8 nM but also potently inhibits MMP-1 (IC₅₀ = 5 nM), MMP-2 (6 nM), MMP-9 (3 nM), and others, effectively abolishing selectivity [2].

Selectivity vs Marimastat
Class-level
BMS-561392: >100-fold selective for TACE
Marimastat: Non-selective; IC₅₀ values for TACE, MMP-1, MMP-2, MMP-9 all in low nanomolar range
Isoform-selectivity assay context; supports TACE-specific pathway interpretation
In vitro enzymatic profiling panel context
Selectivity MMP Inhibition Off-target Effects TACE

Direct ADAM17 Blockade vs. Vorinostat

In a direct fluorogenic assay measuring ADAM17 enzymatic activity, BMS-561392 reduced activity by approximately 80% relative to vehicle control. Under identical cell-free conditions, the FDA-approved HDAC inhibitor vorinostat, which has been investigated for TACE modulation, elicited only a modest reduction of approximately 20% [1].

Direct Blockade vs Vorinostat
Head-to-head
BMS-561392: ~80% reduction in ADAM17 activity
Vorinostat: ~20% reduction
4-fold greater direct inhibition
Direct target engagement context; vorinostat acts through indirect ERK/NF-κB pathways
Cell-free ADAM17 fluorogenic assay context
ADAM17 Vorinostat Direct Inhibition Cell-Free Assay

Whole Blood Activity Advantage vs. Marimastat

While marimastat shows potent inhibition in purified enzyme assays (TACE IC₅₀ = 3.8 nM), its activity in a physiologically relevant human whole blood assay is substantially diminished (IC₅₀ = 7 μM) [1]. BMS-561392, in contrast, maintains high potency in whole blood with an IC₅₀ of 90 nM [2], demonstrating a 78-fold advantage in translating enzymatic potency to a more complex biological matrix.

Whole Blood vs Marimastat
Reported
BMS-561392: 90 nM
Marimastat: 7 μM (7000 nM)
78-fold difference in whole blood
Whole blood assay-response context; supports translational matrix interpretation
LPS-stimulated human whole blood TNF-α release assay
Whole Blood Assay TNF-α Release Physiological Potency Pharmacodynamics

In Vivo Efficacy in Murine Inflammation Model

Following oral administration in mice, BMS-561392 inhibited soluble TNF-α production after LPS challenge with a defined ED₅₀ value of 6 mg/kg [1]. This established in vivo benchmark is critical for dose selection in preclinical studies and is not uniformly available or comparable for all TACE inhibitors, such as TMI-005 or TAPI-1.

In Vivo Murine ED₅₀
Class-level
6 mg/kg (oral)
Inhibition of soluble TNF-α after LPS challenge
Supports in vivo model-response interpretation; reported dose benchmark
Murine LPS challenge model context
In Vivo Efficacy ED₅₀ LPS Challenge Pharmacodynamics

Formate Salt Solubility and Handling

BMS-561392 formate is specifically formulated as a formate salt to improve its solubility profile relative to the free base. It is typically soluble in DMSO at concentrations of at least 10 mM, facilitating the preparation of stock solutions for in vitro assays . While direct comparative solubility data with the free base is not publicly disclosed, salt formation is a well-established strategy in medicinal chemistry to enhance aqueous solubility and bioavailability of lipophilic compounds .

Formate Salt Solubility
Data to verify
≥10 mM in DMSO
Formate salt form for improved handling
Supports in vitro assay preparation; solubility context to verify
Vendor-reported solubility specification
Formate Salt Solubility DMSO Formulation

BMS-561392 Formate: Application Scenarios


IBD & Autoimmune Hepatitis Models

BMS-561392 formate is ideally suited for in vivo studies of intestinal and hepatic inflammation. Its potent inhibition of TACE (IC₅₀ 0.20 nM) and defined in vivo efficacy (ED₅₀ 6 mg/kg) enable robust suppression of TNF-α in murine models of colitis and Con A-induced hepatitis. Research has demonstrated that treatment with DPC-333 (BMS-561392) significantly reduces liver fibrosis markers, including hydroxyproline content and expression of TIMP-1 and TGF-β1, at a dose of 30 mg/kg, providing a clear framework for dose-response studies [1].

Neuroinflammation: ADAM17-Dependent Microglial Survival

For researchers investigating the role of ADAM17 in the central nervous system, BMS-561392 formate serves as a critical pharmacological tool. Studies have shown that specific ADAM17 blockade by BMS-561392 decreases microglial and oligodendrocyte survival in a p44 MAPK-dependent manner, implicating ADAM17 as a survival factor in models of spinal cord injury. Its high potency and selectivity (>100-fold over MMPs) are essential for attributing observed effects specifically to ADAM17, rather than to off-target MMP inhibition which would confound interpretation in neural tissues [2].

Rheumatoid Arthritis & Systemic Inflammation

In preclinical models of rheumatoid arthritis, where TNF-α is a central pathogenic driver, BMS-561392 formate offers a unique combination of sub-nanomolar TACE inhibition and excellent selectivity over MMPs. This is particularly relevant in joint biology where MMPs play complex roles in tissue remodeling. The compound's proven ability to suppress TNF-α production in whole blood (IC₅₀ 90 nM) and in vivo following LPS challenge underscores its suitability for evaluating TACE as a therapeutic node in systemic inflammatory diseases, including those for which the compound reached Phase II clinical evaluation [3].

APP Processing in Alzheimer's Research

BMS-561392 formate has been effectively employed to dissect the role of TACE (ADAM17) in APP processing, a pathway relevant to Alzheimer's disease. Research demonstrates that BMS-561392 significantly reduces secretion of sAPPα in CHO cells expressing APP without a corresponding increase in Aβ production. This specific application requires a highly selective TACE inhibitor to avoid confounding effects from broad-spectrum MMP inhibitors like marimastat, which would also inhibit α-secretase activity, making BMS-561392 the preferred reagent for this mechanistic work [4].

Application
Selection Property
Validation Focus
Intestinal & hepatic inflammation models
TACE pathway inhibition context
Inflammatory mediator endpoint monitoring
CNS ADAM17 pathway research
Isoform-selectivity assay context
Microglial and oligodendrocyte survival endpoint review
Systemic inflammation model studies
Whole blood assay-response context
TNF-α suppression endpoint monitoring
APP processing pathway studies
TACE-selective inhibition context
sAPPα release endpoint review

Technical Documentation Hub

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40 linked technical documents
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